5-Methyl-3-(trifluoromethyl)isoxazole

Descripción general

Descripción

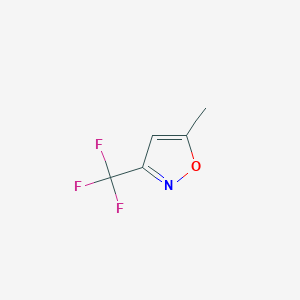

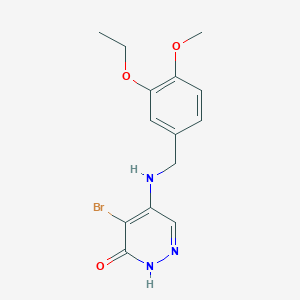

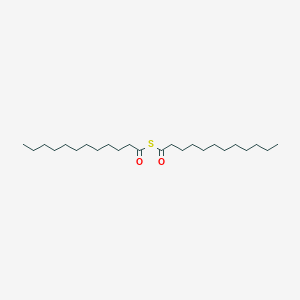

5-Methyl-3-(trifluoromethyl)isoxazole is a compound belonging to the isoxazole family, characterized by the presence of both methyl and trifluoromethyl groups. Isoxazoles are notable for their presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

Synthesis of isoxazoles like 5-Methyl-3-(trifluoromethyl)isoxazole often involves 1,3-dipolar cycloaddition reactions, as seen in the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles. These compounds can be converted to various derivatives through reactions such as palladium-catalyzed benzoylation (Kondo, Uchiyama, Sakamoto, & Yamanaka, 1989).

Molecular Structure Analysis

Isoxazoles, including 5-Methyl-3-(trifluoromethyl)isoxazole, have a heterocyclic structure with nitrogen and oxygen in the ring. The presence of trifluoromethyl and methyl groups influences their chemical properties and reactivity.

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including halogenation, trifluoromethylation, and cross-coupling reactions. These reactions lead to the formation of highly functionalized derivatives with potential biological functions (Kawai, Sugita, Tokunaga, Sato, Shiro, & Shibata, 2014).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Diastereoselective Additive Trifluoromethylation/Halogenation of Isoxazole Triflones : This study explores the synthesis of highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives, potentially serving as a new class of antiparasiticides (Kawai et al., 2014).

Isoxazole Formation by Thermal Elimination Reaction : Research on 5-substituted 3-phenyl-Δ2-isoxazolines shows the impact of different substituents, including 5-methyl groups, on elimination temperatures and reaction orders, highlighting the importance of isoxazole derivatives in synthetic chemistry (Iwakura et al., 1972).

The Alkylation of 3,5-Dimethylisoxazole : Demonstrates the alkylation of 3,5-dimethylisoxazole, leading to 3-methyl-5-alkylisoxazoles with various secondary and tertiary alkyl groups, providing insight into the reactivity of isoxazole derivatives (Kashima et al., 1973).

Biomedical Applications

Gene Expression Modulation : A study on 5-amino-3-methyl-4-isoxazolecarbohydrazide revealed its potential in autoimmune and inflammatory gene modulation, indicating the therapeutic applications of isoxazole derivatives (Płoszaj et al., 2016).

Larvicidal Activity : Isoxazole-5(4H)-ones have been found in bioactive molecules with larvicidal activity against Aedes aegypti, suggesting their use in agrochemical and pharmaceutical applications (Sampaio et al., 2023).

Rice Herbicide Development : The synthesis of 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline showed effective herbicidal activity and low toxicity, highlighting the agricultural applications of isoxazole derivatives (Hwang et al., 2005).

Photoreactions and Photochemistry

- Photochemistry of Isoxazole Derivatives : Studies on the photochemical reactions of isoxazole derivatives, including the isomerization and conversion processes, provide insights into the reactivity and potential applications in material science and photophysics (Dietliker et al., 1976).

Safety And Hazards

The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Propiedades

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO/c1-3-2-4(9-10-3)5(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKSCGVOQVRTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406117 | |

| Record name | SBB039333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(trifluoromethyl)isoxazole | |

CAS RN |

111079-03-9 | |

| Record name | SBB039333 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)